molecular formula C9H8BrN B1608967 3-Bromo-7-methyl-1h-indole CAS No. 903131-21-5

3-Bromo-7-methyl-1h-indole

Cat. No. B1608967
M. Wt: 210.07 g/mol
InChI Key: SRFCQQLQYIWNJX-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-1H-indole is a chemical compound with the formula C9H8BrN . It is used in laboratory chemicals and for scientific research and development .


Synthesis Analysis

The synthesis of indole derivatives, including 3-Bromo-7-methyl-1H-indole, often involves the Fischer indole synthesis . This process involves the reaction of phenylhydrazine with a carbonyl compound, such as a ketone or aldehyde, to form a hydrazone, which is then rearranged to form the indole .


Molecular Structure Analysis

The molecular structure of 3-Bromo-7-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, which contains a nitrogen atom . The bromine atom is attached to the third carbon atom in the indole ring, and a methyl group is attached to the seventh carbon atom .

Safety And Hazards

3-Bromo-7-methyl-1H-indole is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin irritation occurs .

Future Directions

The future directions for research on 3-Bromo-7-methyl-1H-indole and other indole derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of new methods for their synthesis is an active area of research .

properties

IUPAC Name

3-bromo-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCQQLQYIWNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376869
Record name 3-Bromo-7-methyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-methyl-1h-indole

CAS RN

903131-21-5
Record name 3-Bromo-7-methyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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